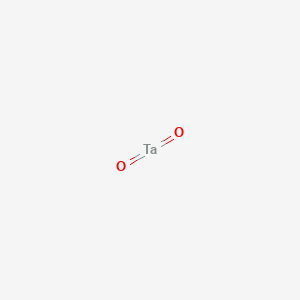
dioxotantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dioxotantalum, with the chemical formula TaO₂, is a compound composed of tantalum and oxygen. It is known for its high melting point, chemical stability, and excellent dielectric properties. This compound is primarily used in the electronics industry, particularly in the production of capacitors and other electronic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
dioxotantalum can be synthesized through various methods, including:
Thermal Decomposition: Tantalum pentachloride (TaCl₅) can be thermally decomposed in the presence of oxygen to form tantalum dioxide.
Hydrolysis: Tantalum alkoxides can be hydrolyzed to produce tantalum dioxide.
Sol-Gel Process: Tantalum alkoxides are used as precursors in the sol-gel process to produce tantalum dioxide.
Industrial Production Methods
In industrial settings, tantalum dioxide is often produced through the reduction of tantalum pentoxide (Ta₂O₅) using hydrogen or carbon at high temperatures. This process yields high-purity tantalum dioxide suitable for electronic applications.
Chemical Reactions Analysis
Types of Reactions
dioxotantalum undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form tantalum pentoxide (Ta₂O₅).
Reduction: this compound can be reduced to metallic tantalum using reducing agents such as hydrogen or carbon.
Substitution: this compound can react with halogens to form tantalum halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen or carbon at high temperatures.
Substitution: Halogens such as chlorine or fluorine.
Major Products Formed
Oxidation: Tantalum pentoxide (Ta₂O₅).
Reduction: Metallic tantalum.
Substitution: Tantalum halides (e.g., tantalum pentachloride).
Scientific Research Applications
dioxotantalum has a wide range of scientific research applications, including:
Electronics: Used in the production of capacitors, resistors, and other electronic components due to its excellent dielectric properties.
Optics: Employed in the fabrication of optical coatings and lenses due to its high refractive index and transparency in the visible and ultraviolet regions.
Catalysis: Used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biomedical: Investigated for use in medical implants and devices due to its biocompatibility and chemical stability.
Energy Storage: Explored for use in lithium-ion batteries and other energy storage devices due to its high dielectric constant and stability.
Mechanism of Action
The mechanism by which tantalum dioxide exerts its effects is primarily related to its dielectric properties and chemical stability. In electronic applications, tantalum dioxide acts as an insulating layer, preventing the flow of electric current while allowing the storage of electric charge. In catalytic applications, tantalum dioxide provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Comparison with Similar Compounds
dioxotantalum can be compared with other similar compounds, such as niobium dioxide (NbO₂) and titanium dioxide (TiO₂). While all three compounds have high dielectric constants and chemical stability, tantalum dioxide is unique in its combination of high melting point, excellent dielectric properties, and biocompatibility.
Similar Compounds
Niobium dioxide (NbO₂): Similar in structure and properties but with a lower melting point and dielectric constant.
Titanium dioxide (TiO₂): Widely used in pigments and photocatalysis, with a lower melting point and different optical properties.
This compound stands out due to its superior dielectric properties and stability, making it a preferred choice in high-performance electronic and optical applications.
Properties
CAS No. |
12036-14-5 |
|---|---|
Molecular Formula |
O2Ta |
Molecular Weight |
212.947 g/mol |
IUPAC Name |
dioxotantalum |
InChI |
InChI=1S/2O.Ta |
InChI Key |
NQKXFODBPINZFK-UHFFFAOYSA-N |
SMILES |
O=[Ta]=O |
Canonical SMILES |
O=[Ta]=O |
Key on ui other cas no. |
12036-14-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,5S,6E,10Z,11aR)-5-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B80364.png)



![2-methyl-3,3'-spirobi[benzo[f]chromene]](/img/structure/B80375.png)









